3-(Hydroxymethyl)-4-iodophenol

Vue d'ensemble

Description

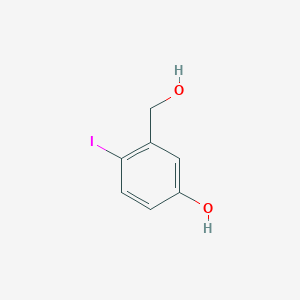

3-(Hydroxymethyl)-4-iodophenol is an organic compound characterized by the presence of a hydroxymethyl group (-CH₂OH) and an iodine atom attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4-iodophenol can be achieved through several methods One common approach involves the iodination of 3-(Hydroxymethyl)phenol

Another method involves the hydroxymethylation of 4-iodophenol. This can be done using formaldehyde (CH₂O) in the presence of a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group onto the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination or hydroxymethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Reactivity of the Hydroxymethyl Group

The primary alcohol undergoes typical transformations:

Etherification

-

Mitsunobu Reaction : Reacts with phenols (e.g., 2-hydroxypyridine) under DEAD/PPh₃ conditions to form aryl ethers .

-

Example: 3-(Aryloxymethyl)-4-iodophenol derivatives (yields: 60–85%).

-

Oxidation

-

CrO₃ or PCC : Converts the hydroxymethyl group to a formyl or carboxyl group, though no direct examples exist for this compound.

Reactivity of the Iodo Substituent

The iodine atom participates in cross-coupling and nucleophilic substitution:

Ullmann Coupling

Nucleophilic Aromatic Substitution

-

Displacement by Amines : Reacts with primary/secondary amines in DMSO at 80°C (e.g., to form 3-(hydroxymethyl)-4-aminophenol) .

Acidity and Stability

-

pKa of Phenolic -OH : Estimated at ~8.5 (cf. 2-iodophenol pKa = 8.51 ), enabling deprotonation under mild basic conditions.

-

Thermal Stability : Stable below 150°C; iodine elimination observed at higher temperatures (forming quinone methides) .

Comparative Reactivity Table

Challenges and Limitations

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

3-(Hydroxymethyl)-4-iodophenol serves as an important intermediate in the synthesis of various organic compounds. Its hydroxymethyl and iodophenol functionalities allow it to participate in diverse chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. For instance, it can be utilized in the synthesis of more complex phenolic derivatives that are valuable in pharmaceutical and agricultural chemistry .

Synthesis of Bioactive Compounds

The compound is also employed in the synthesis of bioactive natural products. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The ability to modify the iodophenol moiety enables chemists to create compounds with enhanced biological activity .

Medicinal Chemistry

Potential Anticancer Agents

Research has indicated that derivatives of this compound may exhibit anticancer properties. For example, studies have focused on its role as a substrate for enzymes involved in cancer metabolism, suggesting that it could be developed into a therapeutic agent targeting specific cancer pathways . The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Inhibition Studies

Inhibition studies involving this compound have shown promise in modulating enzyme activity relevant to disease states. Its derivatives have been tested against various targets, including those implicated in oxidative stress and inflammation, potentially leading to new treatments for chronic diseases .

Materials Science

Conducting Polymers

The compound is being investigated for its role as a building block in the synthesis of conducting polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can enhance the electrical conductivity and stability of the resulting materials .

Nanocomposites

Recent advances have explored the use of this compound in creating nanocomposite materials with improved mechanical and thermal properties. These composites can be utilized in various industrial applications, including coatings and packaging materials, where enhanced performance is desired .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(Hydroxymethyl)-4-iodophenol depends on its specific application. In biological systems, the compound may interact with cellular targets through its phenolic and iodinated functional groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Hydroxymethyl)-4-bromophenol: Similar structure but with a bromine atom instead of iodine.

3-(Hydroxymethyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of iodine.

3-(Hydroxymethyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

3-(Hydroxymethyl)-4-iodophenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for radiolabeling. The larger atomic size and higher electronegativity of iodine compared to other halogens (bromine, chlorine, fluorine) result in different chemical and biological properties, making it valuable for specific applications in synthesis and medicine.

Activité Biologique

3-(Hydroxymethyl)-4-iodophenol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its phenolic structure, which allows for diverse interactions with biological molecules. The presence of the hydroxymethyl and iodine groups contributes to its unique chemical properties, making it a candidate for various biomedical applications, including antimicrobial and anticancer activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

2. Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases. Notably, it has been effective against leukemia cell lines, demonstrating the ability to sensitize resistant cells to conventional chemotherapeutics like daunorubicin and cytarabine .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been shown to inhibit aldo-keto reductase (AKR) isoforms selectively, which are implicated in steroid metabolism and cancer progression .

- Cell Signaling Modulation : It influences key signaling pathways such as MAPK, which are crucial for cell proliferation and survival. By modulating these pathways, the compound can alter gene expression profiles associated with oxidative stress responses and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity

In a recent investigation involving leukemia cell lines, this compound was found to enhance the sensitivity of resistant cells to daunorubicin by over 100-fold. This study underscores the compound's ability to potentiate existing chemotherapeutic regimens, providing a promising avenue for improving treatment outcomes in resistant cancer cases .

Research Findings Summary Table

Propriétés

IUPAC Name |

3-(hydroxymethyl)-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWYBXMOICALJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640481 | |

| Record name | 3-(Hydroxymethyl)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-73-2 | |

| Record name | 3-(Hydroxymethyl)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.